molecular formula C20H13F3O4S B3039850 Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate CAS No. 136428-36-9

Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate

Cat. No.: B3039850
CAS No.: 136428-36-9
M. Wt: 406.4 g/mol
InChI Key: KSSGORQFWDHEDB-SOFGYWHQSA-N
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Description

Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H13F3O4S and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate is a complex organic compound notable for its potential biological activities. The compound's structure incorporates a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of pharmaceuticals. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H13F3O4S
  • Molecular Weight : 406.38 g/mol
  • CAS Number : Not specified in the provided data.

The compound features a thiophene ring, a furan moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antidiabetic agent and antioxidant.

Antidiabetic Activity

Recent studies have highlighted the compound's ability to inhibit key enzymes involved in carbohydrate metabolism:

Enzyme IC50 Value (μM) % Inhibition (at 500 μM)
α-Glucosidase6.2883.13 ± 0.80
α-Amylase4.5878.85 ± 2.24
PTP1B0.9188.35 ± 0.89
DPPH (Antioxidant)2.3692.23 ± 0.22

These results indicate that the compound exhibits significant inhibitory effects on enzymes related to glucose metabolism, making it a candidate for further development as an antidiabetic therapeutic agent .

The mechanism underlying the biological activity of this compound may involve:

  • Enzyme Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target enzymes, facilitating effective inhibition.
  • Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in diabetes and other metabolic disorders .

Case Studies and Research Findings

A study conducted on structurally similar compounds indicated that modifications in chemical structure significantly affect biological activity. For instance, compounds with electron-withdrawing groups like trifluoromethyl demonstrated enhanced potency against antidiabetic targets compared to their non-fluorinated counterparts .

Comparative Analysis

Research comparing this compound with other known antidiabetic agents revealed promising results:

Compound PTP1B IC50 (μM) α-Amylase IC50 (μM)
Methyl Compound0.914.58
Standard Drug (e.g., Ursolic Acid)1.35Not specified

This comparative analysis suggests that this compound may offer superior efficacy against specific targets compared to established drugs .

Properties

IUPAC Name

methyl 3-[5-[(E)-3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3O4S/c1-26-19(25)18-15(10-11-28-18)17-9-7-14(27-17)6-8-16(24)12-2-4-13(5-3-12)20(21,22)23/h2-11H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSGORQFWDHEDB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate
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Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate
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Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate
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Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate
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Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate
Reactant of Route 6
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Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.